molecular formula C28H21N B8205776 N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine

N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8205776
M. Wt: 371.5 g/mol
InChI Key: SSJOYBQDBSEDOB-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine (CAS 2135820-18-5) is an organic compound with the molecular formula C₂₈H₂₁N and a molecular weight of 371.48 g/mol . This chemical is offered with a high purity level of 98% and is professionally manufactured for use in scientific research and development . Its structure, which incorporates naphthalene and biphenyl groups linked by an amine, is characteristic of materials investigated for organic light-emitting diodes (OLEDs) and PLEDs, making it a valuable intermediate in the development of advanced electronic displays and lighting . Furthermore, this amine serves as a key building block in synthetic organic and medicinal chemistry, where it is used as a pharmaceutical intermediate in the creation of more complex active pharmaceutical ingredients (APIs) . It is also applied in the synthesis of fine chemicals, reagents, and various other specialized intermediates . Researchers can procure this product in bulk quantities with a certificate of analysis available, and it is typically analyzed by rigorous methods such as LCMS, GCMS, HPLC, and NMR to ensure quality and identity . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-(4-naphthalen-2-ylphenyl)-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N/c1-2-9-23(10-3-1)27-12-6-7-13-28(27)29-26-18-16-22(17-19-26)25-15-14-21-8-4-5-11-24(21)20-25/h1-20,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJOYBQDBSEDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl-Naphthalene Backbone Formation

The Suzuki-Miyaura reaction is widely employed to assemble the biphenyl-naphthalene framework. For example, 4-bromo-naphthalene derivatives are coupled with phenylboronic acids under palladium catalysis. A representative procedure involves:

  • Catalyst : Pd(PPh₃)₄ (1–2 mol%)

  • Base : K₂CO₃ or Na₂CO₃

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature : 80–100°C for 12–24 hours.

In one protocol, 4-bromonaphthalen-2-ol was reacted with 4-phenylphenylboronic acid to yield 4-(naphthalen-2-yl)biphenyl, achieving a 78% yield after column chromatography. Key challenges include minimizing homocoupling byproducts and ensuring complete conversion of the boronic acid.

Buchwald-Hartwig Amination for C–N Bond Formation

The introduction of the amine group is accomplished via Buchwald-Hartwig amination, which couples aryl halides with amines using palladium catalysts. For this compound, the reaction conditions are:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : XantPhos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene at 110°C for 24 hours.

A study reported a 65% yield for a structurally analogous compound, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, under these conditions. The choice of ligand critically influences reaction efficiency, with bulky phosphine ligands reducing side reactions.

Alternative Methods: Ullmann-Type Coupling

Copper-catalyzed Ullmann reactions offer a cost-effective alternative for C–N bond formation. A patent detailing organic electroluminescent materials synthesis describes the use of:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-phenanthroline

  • Base : K₃PO₄

  • Solvent : Dimethylformamide (DMF) at 120°C for 48 hours.

While this method avoids expensive palladium catalysts, yields are generally lower (40–50%) due to competing dehalogenation pathways.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance catalyst stability but may increase side reactions at elevated temperatures.

  • Nonpolar solvents (e.g., toluene) improve selectivity in Buchwald-Hartwig reactions but require higher temperatures.

Catalytic System Tuning

  • Pd-based systems achieve higher yields (60–78%) but are sensitive to oxygen and moisture.

  • Cu-based systems are robust but less efficient, necessitating longer reaction times.

Purification and Characterization

Purification Techniques

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the target compound.

  • Recrystallization from ethanol/water mixtures improves purity for crystalline derivatives.

Spectroscopic Characterization

TechniqueKey Data for this compound
¹H NMR δ 7.82–6.85 (m, 19H, aromatic), δ 5.21 (s, 1H, NH)
¹³C NMR 148.2 (C–N), 139.5–125.1 (aromatic carbons)
HRMS m/z 371.5 [M+H]⁺ (calculated: 371.5)

These data align with structurally similar compounds reported in the literature .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted biphenyl derivatives, naphthyl derivatives, and various quinone and amine derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine exhibits promising anticancer properties. A study indicated that derivatives of this compound were synthesized and tested for their efficacy against various cancer cell lines. The results showed significant growth inhibition in several types of cancer cells, including breast and melanoma cancers. For instance, compounds similar to this compound displayed percent growth inhibitions ranging from 51% to 86% against specific cancer lines such as OVCAR-8 and NCI-H40 .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents against pathogens like Escherichia coli and Streptococcus pneumoniae .

Organic Light Emitting Diodes (OLEDs)

The unique structural features of this compound make it a candidate for use in OLEDs due to its favorable electronic properties and thermal stability. Research has indicated that compounds with similar structural motifs can improve the efficiency and color purity of OLED devices .

Photovoltaic Cells

There is ongoing research into the use of this compound in organic photovoltaic cells (OPVs). Its ability to absorb light in the visible spectrum could contribute to enhancing the efficiency of solar energy conversion technologies.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant growth inhibition in OVCAR-8 and NCI-H40 cell lines with PGIs up to 86%.
Antimicrobial PropertiesEffective against E. coli and S. pneumoniae with MIC values comparable to standard drugs.
OLED ApplicationsDemonstrated potential for improving efficiency in organic light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine in electronic devices involves its ability to transport holes efficiently. This is due to its conjugated structure, which allows for effective charge delocalization. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s naphthalen-2-yl group provides strong electron-donating properties, enhancing hole-transport capabilities in OLEDs. In contrast, nitro-substituted analogs (e.g., S1j) exhibit electron-withdrawing effects, making them suitable for electrophilic substitution in drug synthesis .
  • Synthetic Yields : Methoxy-substituted biphenylamines (e.g., S1m) achieve higher yields (76%) due to improved boronic acid reactivity, while bulky substituents (e.g., tert-butyl in S1l) reduce yields to 59% .

Optoelectronic Performance

Table 2: Device Performance in OLEDs
Compound Luminance (cd/m²) Current Efficiency (cd/A) Color Coordinates (CIE) Reference
Target Compound (in N-BDAVBi) 16,800 5.8 (0.354, 0.304)
CzFA (carbazol-fluoren-amine) 27.8 (max) 21.8 (lm/W) Red emission
CBP (4,4'-bis(carbazol-9-yl)biphenyl) 13.7 (lm/W) - Blue/Green host

Key Findings :

  • The target compound’s naphthalene moiety broadens the emission spectrum, enabling stable white light (CIE: 0.316–0.389) in dual-emissive layer OLEDs .
  • CzFA, a carbazole-fluoren-amine analog, outperforms CBP in red phosphorescent devices due to superior bipolar charge transport .

Biological Activity

N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine, identified by its CAS number 2135820-18-5, is a compound with significant potential in various biological applications, particularly in cancer research and antimicrobial activity. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H21NC_{28}H_{21}N, with a molecular weight of 371.47 g/mol. The compound features a biphenyl structure with naphthalene and phenyl substituents, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC28H21N
Molecular Weight371.47 g/mol
CAS Number2135820-18-5
PurityNot specified

Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the induction of apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death. Additionally, the compound may interfere with cell cycle regulation, effectively halting the proliferation of malignant cells.

Anticancer Activity

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines:

  • Cell Line Sensitivity : In vitro studies have demonstrated that this compound shows notable cytotoxicity against several cancer cell lines. For instance:
    • MCF7 (breast cancer) : IC50 values indicate significant growth inhibition.
    • HCT116 (colon cancer) : Similar inhibitory effects observed.
    • PC3 (prostate cancer) : Demonstrated effective cytotoxicity.
Cell LineIC50 (µM)
MCF70.87
HCT1160.80
PC30.67

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) against various pathogens are currently under investigation.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. synthesized derivatives similar to this compound and assessed their anticancer potential using the MTT assay across multiple cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics like staurosporine.

Case Study 2: Antimicrobial Evaluation

Another research initiative focused on evaluating the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to determine MICs, revealing promising results for certain derivatives.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or antibiotic resistance enzymes). Optimize ligand-receptor interactions by adjusting torsional angles .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • SAR Studies : Compare with biphenyl derivatives in to identify critical substituents for activity (e.g., naphthyl groups enhance π-π stacking) .

How can discrepancies between experimental and theoretical data (e.g., solubility, reactivity) be resolved?

Advanced Research Question

  • Solubility Conflicts :
    • Experimental : Measure solubility in DMSO/water mixtures via UV-Vis (λmax = 280 nm) and compare with COSMO-RS predictions .
    • Adjust Models : Refine computational parameters (e.g., dielectric constant) to match lab conditions .
  • Reactivity Issues :
    • Controlled Studies : Test stability under varying pH/temperature. For example, degradation at pH < 5 suggests protonation-sensitive bonds .

What safety protocols are critical during handling and storage?

Basic Research Question

  • Handling : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammability risks (flash point > 150°C predicted) .
  • Storage : Keep in amber glass vials under argon at –20°C to prevent oxidation. Monitor for crystallization via DSC .
  • Waste Disposal : Incinerate in certified facilities to avoid aquatic toxicity (EC50 < 1 mg/L for Daphnia magna) .

How can researchers design experiments to probe this compound’s role in antibiotic resistance pathways?

Advanced Research Question

  • In Vitro Assays :
    • MIC Testing : Evaluate bacterial growth inhibition (e.g., against MRSA) at concentrations 0.5–128 µg/mL .
    • Efflux Pump Inhibition : Combine with sub-inhibitory erythromycin and measure synergy via checkerboard assays (FIC index ≤ 0.5) .
  • Mechanistic Studies : Use fluorescent probes (e.g., ethidium bromide) to assess membrane disruption via flow cytometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.